molecular formula C15H8O5 B1302145 9-Oxo-9H-fluorene-2,7-dicarboxylic acid CAS No. 792-26-7

9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Cat. No. B1302145
CAS RN: 792-26-7
M. Wt: 268.22 g/mol
InChI Key: XMIFYVJZYNTBTI-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-2,7-dicarboxylic acid is a compound related to the fluorene family, which is characterized by a tricyclic structure that includes a central five-membered ring flanked by two benzene rings. The compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of fluorene derivatives can involve various methods, including photolysis and phase transfer catalysis. For instance, laser flash photolysis of 9-hydroxy-9-fluorenecarboxylic acid can generate transient species that are reactive with nucleophiles . Additionally, phase transfer catalyzed epoxidation has been used to synthesize fluorene-2-yl keto-oxiranes, which are closely related to the fluorene dicarboxylic acid structure .

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been extensively studied using various spectroscopic techniques. The IR, UV, and 1H NMR spectra of 9-hydroxy-fluorene-9-carboxylic acid have been determined, and its geometry structure parameters have been obtained by optimization with the MNDO method, showing consistency with X-ray diffraction results . The crystal structure of 9-oxofluorene-4-carboxylic acid, a related compound, has been determined, revealing that molecules form centrosymmetric hydrogen-bonded cyclic dimers .

Chemical Reactions Analysis

The reactivity of fluorene derivatives can be complex, as evidenced by the detection of a transient zwitterion and its conjugate acid during photolysis experiments . These species show reactivity with nucleophiles and can be characterized by their UV-visible and infrared absorption spectra. The electronic and cationic spectroscopy of 9-hydroxy-9-fluorene carboxylic acid has also been reported, providing insights into the excited state and ionization potential of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the crystal structure analysis of fluorene-9-carboxylic acid shows hydrogen bonding and potential disordering of the carboxyl oxygen atoms . The planarity of the tricyclic 9-fluorenyl system and the short N—C(=O) bond length in related compounds suggest a high degree of conjugation, which can affect the electronic properties . The antimicrobial, antioxidant, and insect antifeedant activities of some fluorene derivatives have also been studied, indicating the potential for biological applications .

Scientific Research Applications

1. Material Science and Polymer Chemistry

  • Fluorene Derivatives for Polymer Solar Cells : A study described the synthesis of a novel donor-acceptor copolymer containing 9-alkylidene-9H-fluorene unit, demonstrating its application in high-efficiency bulk heterojunction polymer solar cells (Du et al., 2011).
  • Photochromism in Solid State : Research on 9-(cycloheptatrienylidene)fluorene derivatives indicated their utility as acid-sensing fluorophores in acidic environments, demonstrating "off-on" fluorescence behaviors (Wang et al., 2005).

2. Environmental Chemistry and Biodegradation

  • Biodegradation of Fluorene : A study by Bankole et al. (2021) focused on the biodegradation of fluorene by a marine-derived fungus, showing its potential in environmental remediation and PAH degradation (Bankole et al., 2021).

3. Organic Chemistry and Synthesis

  • Synthesis of Fluorene Derivatives : Research on the Friedel-Crafts acetylation of 9H-fluorene revealed effective pathways for preparing mono- and diacetyl-9H-fluorenes, highlighting the role of solvent polarity and reaction conditions in product distribution (Titinchi et al., 2008).
  • Cross-Coupling Synthesis of 9H-Fluorenes : A palladium-catalyzed cross-coupling reaction was developed for synthesizing 9H-fluorene derivatives, offering an efficient alternative method (Xu et al., 2015).

Safety and Hazards

9-Oxo-9H-fluorene-2,7-dicarboxylic acid is classified as an irritant . It is irritating to eyes, respiratory system, and skin . Safety precautions include wearing suitable gloves and eye/face protection. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

9-oxofluorene-2,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIFYVJZYNTBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374564
Record name 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

792-26-7
Record name 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 792-26-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does H2FDC contribute to the properties of metal-organic frameworks?

A1: H2FDC acts as an organic linker in MOFs, bridging metal ions to create a porous framework structure. [, , ] The rigid, planar structure of H2FDC influences the overall framework topology and porosity. [, , ] Additionally, H2FDC exhibits intrinsic luminescence, which can be transferred to and enhanced within the MOF structure, making these materials interesting for applications like solid-state lighting. [, , ]

Q2: How does the structure of H2FDC affect CO2 adsorption in MOFs?

A3: While H2FDC itself doesn't directly interact with CO2, its use as a building block in UiO-67 analogs leads to interesting CO2 adsorption properties. [] The presence of the fluorenone group in H2FDC, although not directly interacting with CO2, can influence the overall pore environment and CO2 affinity. [] Further functionalization of the H2FDC ligand with groups like sulfone can significantly enhance CO2 adsorption and selectivity over N2 and CH4 by creating favorable binding sites within the MOF pores. []

Q3: What computational studies have been conducted on H2FDC-based MOFs?

A4: Computational simulations have been employed to understand the CO2 adsorption mechanism in H2FDC-based MOFs. For example, simulations on a sulfone-functionalized H2FDC analogue (BUT-11) revealed that CO2 molecules preferentially locate near the sulfone groups within the MOF pores. [] This confirms the role of ligand functionalization in enhancing CO2 affinity. [] Such computational studies provide valuable insights into the structure-property relationships in these materials, guiding further development of efficient CO2 capture materials.

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